molecular formula C15H8Cl4N2O B12006600 6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone CAS No. 618443-49-5

6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone

Cat. No.: B12006600
CAS No.: 618443-49-5
M. Wt: 374.0 g/mol
InChI Key: YVBUNMRUDZHQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Innovations and Therapeutic Applications

Recent advances in quinazolinone chemistry have emphasized the synthesis of polyhalogenated analogs to exploit halogen bonding interactions with biological targets. For instance, 6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone demonstrates enhanced antifungal activity against Rhizoctonia solani compared to non-halogenated counterparts, achieving an EC~50~ value of 9.06 mg/L in vitro. This activity correlates with the compound’s ability to disrupt fungal cell wall integrity, as evidenced by scanning electron microscopy (SEM) revealing morphological aberrations in hyphal structures.

Halogenation Pattern Biological Activity (EC~50~, mg/L) Target Organism
6,8-Cl; 2,6-Cl-benzyl 9.06 R. solani
6,7-F; 2-F-benzyl 12.29 R. solani
Non-halogenated >50 R. solani

Table 1: Comparative antifungal activities of quinazolinone derivatives against Rhizoctonia solani.

In antimalarial research, quinazolinone-2-carboxamide derivatives bearing chlorine substitutions exhibit nanomolar inhibitory concentrations against Plasmodium falciparum, with compound 19f demonstrating a 95-fold potency increase over early leads. Molecular docking studies suggest that chlorine atoms at the 6- and 8-positions facilitate π-π stacking interactions with heme groups in the malaria parasite’s digestive vacuole.

Properties

CAS No.

618443-49-5

Molecular Formula

C15H8Cl4N2O

Molecular Weight

374.0 g/mol

IUPAC Name

6,8-dichloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H8Cl4N2O/c16-8-4-9-14(13(19)5-8)20-7-21(15(9)22)6-10-11(17)2-1-3-12(10)18/h1-5,7H,6H2

InChI Key

YVBUNMRUDZHQFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Quinazolinone Synthesis via Cyclocondensation

The quinazolinone scaffold is typically constructed from anthranilic acid derivatives. A widely adopted method involves cyclocondensation of 2-amino-5-chlorobenzoic acid with formamidine acetate under reflux conditions . The reaction proceeds via nucleophilic attack of the amine group on the formamidine carbon, followed by dehydration to form the 4(3H)-quinazolinone core. Subsequent chlorination at positions 6 and 8 is achieved using thionyl chloride (SOCl₂) in dichloromethane at 60°C for 6 hours. This step requires careful stoichiometry to avoid over-chlorination, with a 1:2 molar ratio of quinazolinone to SOCl₂ yielding 85–90% purity.

Key Reaction Conditions:

  • Temperature: 60–80°C for chlorination.

  • Solvent: Dichloromethane or DMF .

  • Catalyst: None required; reaction driven by excess SOCl₂.

Benzylation at Position 3: Nucleophilic Substitution

Introducing the 2,6-dichlorobenzyl group at position 3 necessitates a nucleophilic substitution reaction. The quinazolinone core is first treated with sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the N3 position, generating a reactive alkoxide intermediate . 2,6-Dichlorobenzyl bromide is then added dropwise at 0°C to minimize side reactions. The reaction mixture is stirred for 12 hours at room temperature, yielding the benzylated product with 70–75% efficiency . Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the target compound .

Optimization Insights:

  • Base Selection: NaH outperforms K₂CO₃ or Et₃N in promoting alkoxide formation .

  • Solvent Polarity: THF enhances nucleophilicity compared to DMSO or DMF .

  • Stoichiometry: A 1.2:1 molar ratio of benzyl bromide to quinazolinone minimizes unreacted starting material .

One-Pot Tandem Synthesis Using H₂O₂-Mediated Oxidation

Recent advances highlight a one-pot method combining cyclization and benzylation. In this approach, 2-amino-5-chloro-N-(2,6-dichlorobenzyl)benzamide reacts with dimethyl sulfoxide (DMSO) and hydrogen peroxide (H₂O₂) at 150°C for 14 hours . H₂O₂ acts as an oxidant, facilitating intramolecular cyclization while retaining the benzyl group. This method achieves an 80% yield and reduces purification steps, as confirmed by thin-layer chromatography (TLC) .

Critical Parameters:

  • Oxidant Concentration: 30% H₂O₂ ensures complete cyclization without degrading the benzyl group .

  • Temperature Control: Heating above 130°C accelerates side reactions, while lower temperatures prolong reaction times .

  • Workup: Ethyl acetate extraction followed by Na₂SO₄ drying minimizes aqueous impurities .

Analytical Validation and Characterization

Post-synthesis, the compound is characterized using:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 339.6 [M+H]⁺ .

  • ¹H NMR: Distinct signals include a singlet at δ 4.85 ppm (N-CH₂-Ar) and multiplets at δ 7.35–7.60 ppm (aromatic protons) .

  • IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Cl stretch).

Purity Data:

ParameterValueMethod
HPLC Purity≥98%C18 column, MeOH:H₂O
Melting Point212–214°CDifferential Scanning Calorimetry
Residual Solvents<0.1% (THF, DMSO)Gas Chromatography

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination: Competing chlorination at positions 5 and 7 is mitigated by using sterically hindered directing groups.

  • Benzylation Efficiency: Low yields due to steric hindrance are addressed by slow addition of benzyl bromide and extended reaction times .

  • Purification Complexity: Gradient elution in column chromatography separates closely related by-products .

Chemical Reactions Analysis

Key Synthetic Routes for Analogous Quinazolinones

The synthesis of 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one (a structurally similar compound) involves multi-step reactions starting from alkyl N-(6-amino-2,3-dichlorobenzyl)glycine derivatives. Key intermediates include alkyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate hydrohalides (Formula III), formed via cyclization reactions with cyanogen halides .

Table 1: Intermediate Formation via Cyanogen Halide Reactions

Alkyl Ester (R₁)Halide (X)Product Hydrohalide IntermediateYield (%)Conditions
MethylBrMethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate hydrobromide85–9080°C, 24h, TEA catalyst
EthylClEthyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate hydrochloride88–92Reflux in toluene, 1h
n-PropylIn-Propyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate hydroiodide82–860–5°C, 1h post-reflux

Cyclization to Quinazolinone Scaffold

The final cyclization step involves treating hydrohalide intermediates (Table 1) with triethylamine (TEA) in aqueous or ethanol solutions. This dehydrohalogenation reaction forms the imidazoquinazolinone core :

Reaction Mechanism:

  • Base-Mediated Cyclization :

    Intermediate IIITEA H2O6 7 Dichloro 1 5 dihydroimidazo 2 1 b quinazolin 2 3H one+HX\text{Intermediate III}\xrightarrow{\text{TEA H}_2\text{O}}\text{6 7 Dichloro 1 5 dihydroimidazo 2 1 b quinazolin 2 3H one}+\text{HX}
    • Conditions: 46 parts water, 2h stirring, pH 7.5 .

    • Yield: 86–88% after ethanol recrystallization .

Role of Substituents and Halogenation

  • Chlorine Positioning : The 2,3-dichloro substitution on the benzyl group (in intermediates) directs regioselectivity during cyclization, stabilizing the transition state via resonance .

  • Halogen Exchange : Substituting cyanogen bromide with iodide or chloride alters reaction kinetics but does not affect scaffold regiochemistry .

Comparative Biosynthetic Insights

While chemical synthesis dominates, enzymatic pathways for 4(3H)-quinazolinones involve:

  • Nonribosomal Peptide Synthetases (NRPS) : Catalyze tripeptide formation (e.g., γ-l-glutamyl-l-alanyl-anthranilate) .

  • Oxidative Cleavage : α-Ketoglutarate-dependent dioxygenases (α-KGDs) cleave C–N bonds in intermediates, enabling spontaneous cyclization under alkaline conditions .

Table 2: Synthetic vs. Biosynthetic Cyclization

ParameterChemical SynthesisBiosynthetic Pathway
Catalyst TEAα-Ketoglutarate dioxygenase
Cyclization Driver Dehydrohalogenationα-Carbonyl group formation
pH Sensitivity MinimalpH-dependent (optimal ≥8)
Yield 85–92% 60–75%

Reaction Optimization Data

  • Temperature : Reflux conditions (≥80°C) for intermediate formation reduce side products .

  • Solvents : Toluene enhances solubility of hydrophobic intermediates, while ethanol aids recrystallization .

  • Catalysts : Phase-transfer catalysts (e.g., cetyltrimethyl ammonium bromide) improve glycine ester reactivity .

Functionalization and Derivatives

  • Alkyl Variations : Methyl, ethyl, and n-propyl esters in intermediates show negligible impact on cyclization efficiency but influence crystallinity .

  • Halogen Effects : Bromide intermediates exhibit faster reaction rates than chlorides due to higher leaving-group ability .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazolinone compounds exhibit promising antimicrobial properties. Specifically, 6,8-dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone has been evaluated for its effectiveness against various bacterial strains.

  • Mechanism of Action : The compound acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound can potentially prevent bacterial growth and replication .
  • Efficacy : In laboratory tests, compounds similar to this compound displayed moderate to strong activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition zones ranging from 9 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinazolinone derivatives is crucial for developing more effective antimicrobial agents. Modifications at specific positions on the quinazolinone ring can significantly influence biological activity.

  • Key Modifications : The incorporation of different substituents (e.g., triazole or oxadiazole rings) at the 1- and 3-positions of the quinazolinone scaffold has been shown to enhance antimicrobial activity. This suggests that strategic chemical modifications can lead to compounds with improved efficacy against resistant bacterial strains .

Case Studies

Several case studies have documented the applications and effectiveness of quinazolinone derivatives in clinical settings:

  • Case Study 1 : A recent study published in a peer-reviewed journal highlighted the successful synthesis of a series of quinazoline derivatives that included this compound. These derivatives were tested against various bacterial strains and demonstrated significant antimicrobial activity compared to standard antibiotics like ampicillin .
  • Case Study 2 : Another research effort focused on modifying existing quinazolinone compounds to enhance their bioactivity. The study found that specific modifications led to compounds with increased potency against resistant bacterial strains, suggesting a pathway for developing new therapeutic agents based on the quinazolinone framework .

Data Table: Antimicrobial Activity Overview

Compound NameTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureus1275
Similar Quinazoline DerivativeEscherichia coli1565
Another Quinazoline CompoundCandida albicans1180

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives

Compound Name Substituents (Position) Key Biological Activity Key Findings/Data Reference
6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone 6,8-Cl; 3-(2,6-Cl-benzyl) Antimicrobial (Broad-spectrum) Enhanced lipophilicity and biofilm penetration
6,8-Dichloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone (6f) 6,8-Cl; 3-(4-OCH₃-phenyl) Anticancer (Cytotoxic) Moderate activity against MCF-7 cells (IC₅₀: 12.3 µM)
6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone 6,8-Cl; 3-(4-NO₂-phenyl); 2-S Enzyme inhibition (Collagenase) IC₅₀: ~5 µM (collagenase inhibition)
2-Ferrocenyl-4(3H)-quinazolinone 2-Ferrocenyl Electrochemical/Redox activity One-electron oxidation at +0.45 V (vs. Ag/AgCl)
6,8-Dichloro-3-(3-nitrophenyl)-4(3H)-quinazolinone 6,8-Cl; 3-(3-NO₂-phenyl) Antioxidant DPPH scavenging: 78% at 100 µM
3-Benzylideneamino-2,6-disubstituted quinazolinones 3-Benzylideneamino; 2,6-substituents Selective cytotoxicity (Breast cancer) MDA-MB-231 selectivity (IC₅₀: 8.2–14.7 µM)

Key Comparative Findings

Antimicrobial Activity The dichlorobenzyl group in the target compound enhances antimicrobial potency compared to methoxy or nitro-substituted analogs. For example, pyrazolyl-quinazolinone hybrids (e.g., compounds 6a-m in ) showed MIC values of 4–16 µg/mL against S. aureus and E. coli, outperforming non-halogenated derivatives . The thioxo derivative () exhibited collagenase inhibition (IC₅₀: ~5 µM), suggesting enzyme-targeted mechanisms distinct from broad-spectrum antimicrobial action .

Cytotoxicity and Selectivity Methoxy-substituted analogs (e.g., 6f) demonstrated moderate cytotoxicity (IC₅₀: 12.3 µM against MCF-7), whereas benzylideneamino derivatives () showed higher selectivity for triple-negative breast cancer (MDA-MB-231) due to π-π interactions with tyrosine kinase domains . The dichlorobenzyl group may reduce selectivity compared to benzylideneamino substituents, which optimize steric and electronic interactions with cancer cell targets .

Electrochemical and Antioxidant Properties Ferrocenyl-substituted quinazolinones () display redox activity, making them candidates for electrochemical sensors or prodrugs . Nitrophenyl derivatives () showed superior radical scavenging (78% DPPH inhibition) compared to phenolic analogs (), likely due to nitro group-mediated electron withdrawal stabilizing radical intermediates .

Structural-Activity Relationships (SAR) Lipophilicity: Dichloro and benzyl groups enhance membrane penetration but may reduce solubility. Electron-withdrawing groups (e.g., -NO₂, -Cl) improve enzyme inhibition and radical scavenging. Bulkier substituents (e.g., ferrocenyl, sulfonyl) alter binding kinetics and selectivity .

Biological Activity

6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazoline family. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H10Cl4N2O
  • Molecular Weight : 357.06 g/mol
  • CAS Number : 68475-42-3

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound, particularly against various bacterial strains.

In Vitro Studies

  • Antibacterial Activity :
    • The compound exhibited significant activity against Candida albicans, with an inhibition zone of 11 mm and a minimum inhibitory concentration (MIC) of 80 mg/mL, outperforming ampicillin in efficacy .
    • Against Gram-positive and Gram-negative bacteria, the compound showed varying degrees of inhibition. Notably, it was effective against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 15 mm depending on the derivative used .
  • Table 1: Antibacterial Activity Results
    Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
    Candida albicans1180
    Staphylococcus aureus1275
    Escherichia coli1565

Anticancer Activity

The anticancer potential of quinazoline derivatives has been widely studied due to their ability to inhibit tumor growth.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. It inhibits key proteins involved in cell proliferation and survival, leading to increased cancer cell death .
  • Case Study : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells .

Anti-Inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

  • In Vivo Studies : Animal models treated with this compound showed reduced levels of TNF-alpha and IL-6 in serum, suggesting its potential as an anti-inflammatory agent .
  • Table 2: Anti-Inflammatory Effects
    CytokineControl Level (pg/mL)Treated Level (pg/mL)
    TNF-alpha250150
    IL-6300180

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-Dichloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone?

  • Methodological Answer : The compound can be synthesized via condensation and cyclization reactions. A typical approach involves reacting 2-[2-(2,6-dichlorophenyl)amino]benzyl derivatives with halogenated intermediates under reflux conditions. For example, halogenation at the 6,8-positions is achieved using bromine or chlorine sources, followed by coupling with 2,6-dichlorobenzyl groups via nucleophilic substitution. Key steps include refluxing in ethanol with NaOH (2% w/v) and recrystallization from methanol for purification .

Q. How can spectroscopic techniques be used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the 2,6-dichlorobenzyl group (aromatic protons at δ 7.2–7.8 ppm) and quinazolinone core (C=O resonance ~1680 cm⁻¹ in IR).
  • Elemental Analysis : Verify %C, %H, and %N to confirm molecular formula (C₁₅H₈Cl₄N₂O).
  • Mass Spectrometry : Use ESI-MS to detect the molecular ion peak at m/z 394.9 (M+H)+.
  • XRD : Resolve crystal structure to confirm substituent positions .

Q. What in vitro assays are suitable for initial antimicrobial screening?

  • Methodological Answer :

  • Broth Microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standards like ciprofloxacin.
  • Agar Diffusion : Assess antifungal activity against C. albicans or A. fumigatus using fluconazole as a reference.
  • Time-Kill Kinetics : Determine bactericidal vs. bacteriostatic effects at 2× MIC .

Advanced Research Questions

Q. How does halogen substitution at the 6,8-positions influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Chlorine at 6,8 positions enhances lipophilicity, improving membrane penetration and target binding (e.g., COX-2 inhibition). Compare analogs with Br, F, or H substitutions to quantify potency shifts.
  • In Silico Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or CYP51 (antifungal target). Halogens may form halogen bonds with catalytic residues .

Q. How can pharmacokinetic (PK) properties be optimized for in vivo efficacy?

  • Methodological Answer :

  • LogP Optimization : Adjust hydrophobicity via substituents (e.g., methyl groups) to balance oral bioavailability and half-life.
  • Metabolic Stability : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).
  • In Vivo PK Studies : Administer orally (50 mg/kg) in rodents; collect plasma samples for LC-MS analysis. Key parameters: t₁/₂ > 6 h (rat) correlates with sustained efficacy .

Q. What strategies mitigate ulcerogenic effects while retaining anti-inflammatory activity?

  • Methodological Answer :

  • COX-2 Selectivity Screening : Use ELISA kits to measure IC₅₀ against COX-1 vs. COX-2. Target compounds with >20-fold selectivity (e.g., 3e, 3f in ).
  • Ulcerogenicity Assays : Administer compounds (50 mg/kg/day, 7 days) to rats; evaluate gastric lesions via histopathology. Compare to indomethacin (ulcerogenic control) .

Q. How to resolve contradictions in reported antibacterial potency across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like inoculum size (5×10⁵ CFU/mL), growth medium (Mueller-Hinton agar), and pH (7.2–7.4).
  • Check Resistance Mechanisms : Test efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to identify pump-mediated resistance.
  • Synergy Studies : Combine with β-lactams to assess potentiation effects (FIC index ≤0.5 indicates synergy) .

Data Analysis and Experimental Design

Q. How to design a murine model for systemic candidiasis to evaluate antifungal efficacy?

  • Methodological Answer :

  • Infection Model : Inject 1×10⁶ C. albicans cells (ATCC 90028) intravenously into BALB/c mice.
  • Dosing Regimen : Administer compound orally (25–100 mg/kg) at 0, 24, and 48 h post-infection.
  • Endpoint Analysis : Measure kidney fungal burden (CFU/g) at 72 h; compare to fluconazole (positive control). Survival curves (Kaplan-Meier) assess long-term efficacy .

Q. What in vitro models are suitable for studying Alzheimer’s-related mechanisms?

  • Methodological Answer :

  • Acetylcholinesterase (AChE) Inhibition : Use Ellman’s assay with donepezil as a reference (IC₅₀ ~10 nM).
  • Amyloid-β Aggregation : Monitor Thioflavin T fluorescence in Aβ42 solutions (10 μM) incubated with compound (10–100 μM).
  • Neuroprotection Assays : Treat SH-SY5Y cells with Aβ42 (5 μM) and measure viability via MTT assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.